

A Comparative Benchmarking Guide: Futibatinib (TAS-120) Versus Next-Generation FGFR Inhibitors

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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681

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A comparative analysis of the preclinical and clinical data of futibatinib (TAS-120) against other leading next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. Please note that no publicly available information was found for a compound designated "**CFL-120**". Therefore, this guide focuses on futibatinib and its contemporaries.

This guide provides a comprehensive comparison of futibatinib (TAS-120) with other next-generation FGFR inhibitors, including erdafitinib, infigratinib, pemigatinib, and the covalent inhibitors FIIN-2 and FIIN-3. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these targeted therapies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM) of Next-Generation FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various next-generation FGFR inhibitors against wild-type FGFR isoforms and clinically relevant mutants. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in biochemical assays.

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	FGFR2 V564I/ F	FGFR1 V561M	FGFR3 V555M	Reference
Futibatinib (TAS-120)	1.8 - 3.9	0.9 - 1.4	1.6	3.7 - 8.3	1-3 (V565I)	-	-	[1] [2] [3]
Erdafitinib	1.2	2.5	3.0	5.7	-	-	-	[4]
Infigratinib	0.9 - 1.1	1.0 - 1.4	1.0 - 2.0	60 - 61	-	-	-	[5] [6]
Pemigatinib	0.2 - 0.4	0.3 - 1.2	1.2 - 1.4	12 - 15	7 (V564I)	-	-	[7] [8] [9]
FIIN-2	3.1	4.3	27	45	58 (V564M)	<10-fold shift	-	[10]
FIIN-3	13	21	31	35	64 (V564M)	<10-fold shift	-	[10]

Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from various sources and should be interpreted as a comparative overview.

Table 2: Preclinical Anti-Tumor Activity of Next-Generation FGFR Inhibitors

This table highlights the in vitro and in vivo anti-tumor efficacy of selected next-generation FGFR inhibitors in various cancer models. This includes the 50% growth inhibition (GI50) in cancer cell lines and tumor growth inhibition in xenograft models.

Inhibitor	Cancer Model	Efficacy Metric	Results	Reference
Futibatinib (TAS-120)	FGFR-deregulated cell lines (gastric, lung, bladder, etc.)	GI50	~1 - 50 nM for most cell lines	[3]
Human tumor xenografts (various FGFR aberrations)	Tumor Growth Inhibition	Significant dose-dependent tumor reduction	[3]	
Rhabdomyosarcoma (RMS) xenograft models	Tumor Growth Inhibition	Limited efficacy as monotherapy and in combination with chemotherapy	[11] [12]	
Erdaftinib	A549 lung adenocarcinoma xenograft	Tumor Growth Inhibition	Significant inhibition of tumor growth at 10 mg/kg/day	[13]
Bladder tumor xenograft (Luci+ MB49)	Tumor Growth Inhibition	Significant inhibition of tumor growth	[14]	
Infigratinib	Hepatocellular carcinoma (HCC) orthotopic tumors	Tumor Growth Inhibition	Potent inhibition of tumor growth	[15]
Sorafenib-resistant HCC xenografts	Tumor Growth Inhibition	Significant inhibition of tumor growth	[16]	
Bladder tumor xenograft (Luci+ MB49)	Tumor Growth Inhibition	Significant inhibition of tumor growth	[14]	

Pemigatinib	Xenograft models (AML, cholangiocarcinoma, urothelial carcinoma)	Tumor Suppression	Significant tumor suppression at 0.3 mg/kg	[17]
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Experimental Protocols

In Vitro FGFR Kinase Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against FGFR kinases. Specific details may vary based on the assay platform used (e.g., Z'-lyte™, ADP-Glo™).

- Reagents and Materials: Recombinant human FGFR kinase domains, ATP, appropriate peptide substrate, kinase assay buffer, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure:
 - Prepare a reaction mixture containing the FGFR enzyme, kinase buffer, and the peptide substrate.
 - Add serial dilutions of the test compound or vehicle control to the reaction mixture.
 - Initiate the kinase reaction by adding a predetermined concentration of ATP.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes)[\[18\]](#).
 - Stop the reaction and measure the kinase activity using a suitable detection method. For luminescent assays like ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a light signal[\[18\]](#)[\[19\]](#). For FRET-based assays, the displacement of a fluorescent tracer is measured[\[20\]](#).
- Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.

Cell Viability Assay (Representative Protocol)

This protocol outlines a common method to determine the effect of FGFR inhibitors on the proliferation and viability of cancer cell lines.

- **Cell Culture:** Culture cancer cell lines with known FGFR alterations in appropriate media and conditions.
- **Procedure:**
 - Seed the cells into 96-well plates at a predetermined density.
 - After allowing the cells to attach overnight, treat them with serial dilutions of the test compound or vehicle control.
 - Incubate the cells for a specified period (e.g., 72-96 hours).
 - Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®. The CellTiter-Glo® assay measures the amount of ATP present, which is indicative of the number of metabolically active cells.
- **Data Analysis:** The GI50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (Representative Protocol)

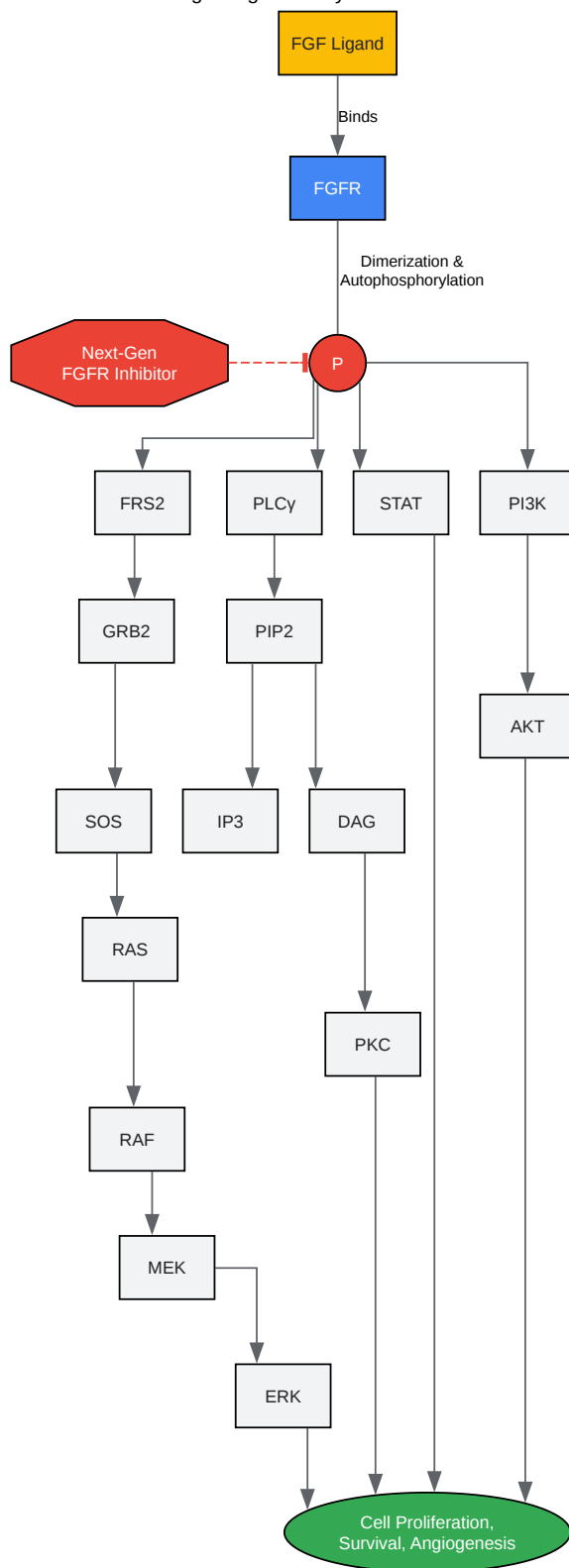
This protocol describes a general procedure for evaluating the anti-tumor efficacy of FGFR inhibitors in an animal model.

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice).
- **Procedure:**

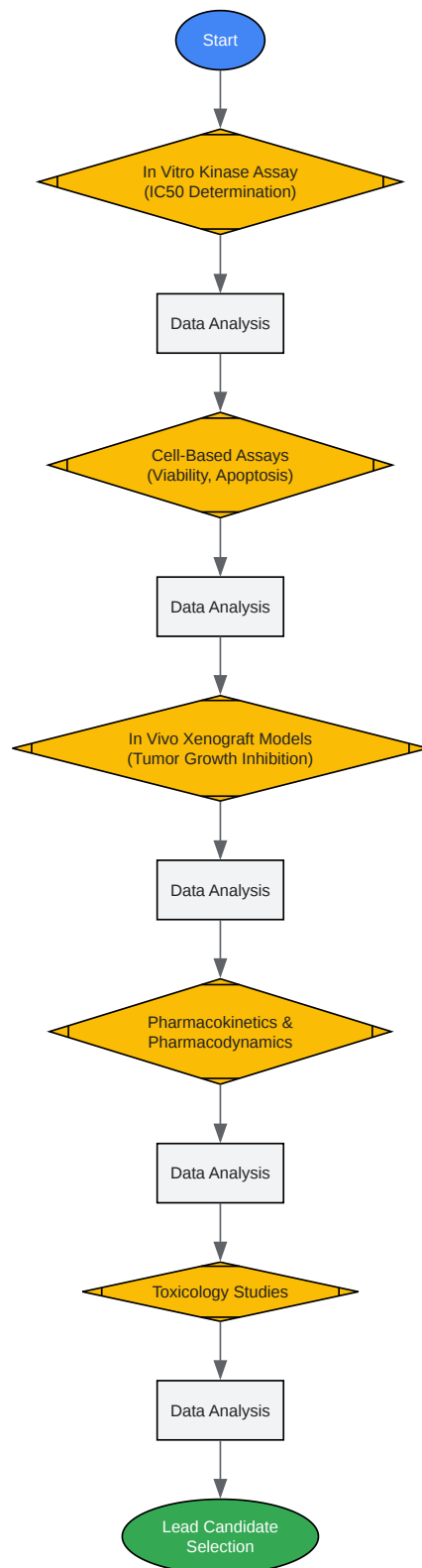
- Implant human cancer cells with specific FGFR alterations subcutaneously or orthotopically into the mice.
- Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound (e.g., orally via gavage) or vehicle control to the respective groups at a specified dose and schedule.
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- **Data Analysis:** Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition. Survival analysis can also be performed.

Mandatory Visualization

FGFR Signaling Pathway and Inhibition



Preclinical Evaluation Workflow for FGFR Inhibitors

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